2,2'-Bithiophene-5-boronic acid

Overview

Description

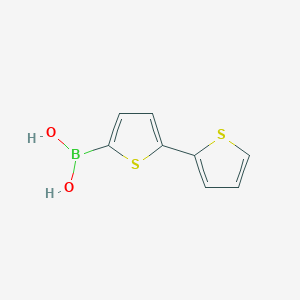

2,2'-Bithiophene-5-boronic acid (2,2'-BTBA) is a versatile organic compound with a wide variety of applications in synthetic organic chemistry and in biological research. It is a boronic acid derivative of 2,2'-bithiophene, which is a five-membered heterocyclic aromatic compound consisting of two sulfur atoms and three carbon atoms. 2,2'-BTBA is used as a building block for the synthesis of various organic compounds such as polymers, dendrimers, and nanomaterials. It has also been used in the development of novel drug candidates and as a tool for studying the structure and function of proteins.

Scientific Research Applications

Optical and Electronic Properties

- Non-Linear Optical Materials : Dicyanovinyl-substituted compounds like 2-aryl-5-dicyanovinylthiophenes and 5-aryl-5′-dicyanovinyl-2,2′-bithiophenes exhibit exceptional thermal stability and good non-linearity, making them potential candidates for optoelectronic applications such as solvatochromic probes and non-linear optical materials (Herbivo et al., 2010).

Molecular and Chemical Structures

- Donor−Acceptor Dyads : Studies on 5-diphenylamino-5‘-bis(pentafluorophenyl)boryl-2,2‘-bithiophene reveal multiple π-stacking interactions rather than Lewis acid−base bonding between boron and nitrogen, indicating its utility in understanding complex molecular structures (Sundararaman et al., 2007).

- Electronic Communication in Diborylated Bithiophenes : The bifunctional conjugated organoboranes exhibit significant electronic delocalization and binding cooperativity effects, useful for understanding molecular interactions (Sundararaman et al., 2006).

Synthesis and Fabrication Techniques

- Efficient Synthesis of Thiophene Oligomers : The solvent-free, microwave-assisted synthesis of thiophene oligomers, including 2,2'-bithiophenes, presents an environmentally friendly and rapid methodology, relevant for material science applications (Melucci et al., 2002).

Applications in Solar Cells

- Dye-Sensitized Solar Cells (DSSCs) : D–π–A dyes containing bithiophene π-spacers, boryl-substituted thienylthiazole as electron acceptors, are effective in dye-sensitized solar cells, demonstrating the potential of 2,2'-bithiophene-5-boronic acid derivatives in renewable energy applications (Shimogawa et al., 2017).

Advanced Material Properties

- Optical and Redox Properties : Research on bithiophene-functionalized diketopyrrolopyrrole (DPP) dyes shows these compounds' potential in the field of organic photovoltaics due to their unique optical and electrochemical properties (Bürckstümmer et al., 2011).

- Metal Binding and Luminescence : The interaction of 5,5′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′-bithiophene with (triphenylphosphine)gold(I) results in red-shifted absorption profiles and green luminescence, relevant for understanding organometallic complexes (Peay et al., 2011).

Sensing and Detection Applications

- Fluorescent Chemosensors : Boronic acid, including derivatives from this compound, has been used in the development of fluorescent sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, underlining its importance in biomedical and environmental sensing (Huang et al., 2012).

Biomedical Applications

- Boronic Acid in Biomedical Research : The unique properties of boronic acids, including those derived from this compound, have been explored for various biomedical applications such as in HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bithiophene-5-boronic acid are organic groups involved in transition metal catalyzed carbon–carbon bond forming reactions, particularly in Suzuki–Miyaura (SM) cross-coupling .

Mode of Action

The compound interacts with its targets through a process called transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the SM cross-coupling reaction, which is widely applied in organic synthesis .

Biochemical Pathways

The affected pathways primarily involve carbon–carbon bond formation. The compound’s role in SM cross-coupling contributes to the creation of new carbon–carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .

Pharmacokinetics

It’s worth noting that boronic esters, such as this compound, are generally stable, easy to purify, and often commercially available .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific context of its use. In the context of SM cross-coupling, the result is the formation of new carbon–carbon bonds .

Action Environment

The efficacy and stability of 2,2’-Bithiophene-5-boronic acid can be influenced by various environmental factors. For instance, the rate of release of the active boronic acid can affect the yield of the SM cross-coupling reaction .

Safety and Hazards

2,2’-Bithiophene-5-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

properties

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHSULIZZOEBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380065 | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132898-95-4 | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)

![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)

![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)